

# Spectroscopic Profile of 1-(3-Methoxyphenyl)ethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114

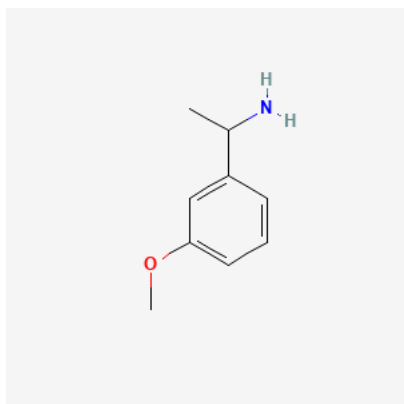
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Methoxyphenyl)ethanamine** (CAS No: 62409-13-6 for the racemic mixture). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized experimental protocols for acquiring such spectroscopic data are provided.

## Chemical Structure and Properties

- IUPAC Name: **1-(3-methoxyphenyl)ethanamine**
- Molecular Formula: C<sub>9</sub>H<sub>13</sub>NO
- Molecular Weight: 151.21 g/mol



- Structure:

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## Spectroscopic Data

The following sections present the spectroscopic data for **1-(3-Methoxyphenyl)ethanamine**. It is important to note that the NMR data is predicted based on established spectroscopic principles, as experimental spectra for this specific compound are not readily available in the public domain.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted and should be used as a reference. Actual experimental values may vary depending on the solvent, concentration, and instrument.

#### 2.1.1. <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment         |
|----------------------------------|--------------|-------------|--------------------|
| ~ 7.25                           | t            | 1H          | Ar-H (H5)          |
| ~ 6.90                           | d            | 1H          | Ar-H (H6)          |
| ~ 6.85                           | d            | 1H          | Ar-H (H4)          |
| ~ 6.80                           | s            | 1H          | Ar-H (H2)          |
| ~ 4.10                           | q            | 1H          | CH-NH <sub>2</sub> |
| ~ 3.80                           | s            | 3H          | OCH <sub>3</sub>   |
| ~ 1.50 (broad s)                 | s            | 2H          | NH <sub>2</sub>    |
| ~ 1.40                           | d            | 3H          | CH <sub>3</sub>    |

#### 2.1.2. <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift ( $\delta$ , ppm) | Assignment         |
|----------------------------------|--------------------|
| ~ 160.0                          | Ar-C (C3)          |
| ~ 147.0                          | Ar-C (C1)          |
| ~ 129.5                          | Ar-C (C5)          |
| ~ 118.0                          | Ar-C (C6)          |
| ~ 112.0                          | Ar-C (C4)          |
| ~ 111.0                          | Ar-C (C2)          |
| ~ 55.0                           | OCH <sub>3</sub>   |
| ~ 51.0                           | CH-NH <sub>2</sub> |
| ~ 25.0                           | CH <sub>3</sub>    |

## Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for **1-(3-Methoxyphenyl)ethanamine** based on its functional groups. An experimental FTIR spectrum has been reported for the enantiomers of this compound, obtained using a Bruker Tensor 27 FT-IR instrument with a neat technique.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                       |
|--------------------------------|---------------|----------------------------------|
| 3380 - 3250                    | Medium, Broad | N-H stretch (primary amine)      |
| 3100 - 3000                    | Medium        | Aromatic C-H stretch             |
| 2980 - 2850                    | Medium        | Aliphatic C-H stretch            |
| 1600, 1490                     | Strong        | Aromatic C=C stretch             |
| 1260 - 1200                    | Strong        | Aryl C-O stretch (asymmetric)    |
| 1050 - 1020                    | Strong        | Aryl C-O stretch (symmetric)     |
| 880 - 780                      | Strong        | Aromatic C-H bend (out-of-plane) |

## Mass Spectrometry (MS)

The mass spectrum of **1-(3-Methoxyphenyl)ethanamine** is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 151.21 g/mol. GC-MS data for this compound is available, with prominent ions observed at m/z 137, 136, and 109.

### 2.3.1. Tabulated Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment Ion        |
|-----|--------------------|------------------------------|
| 151 | Moderate           | $[M]^+$ (Molecular Ion)      |
| 136 | High               | $[M - CH_3]^+$               |
| 109 | Moderate           | $[M - C_2H_4N]^+$            |
| 108 | High               | $[M - CH_3 - CO]^+$          |
| 91  | Moderate           | $[C_7H_7]^+$ (Tropylium ion) |
| 77  | Moderate           | $[C_6H_5]^+$ (Phenyl ion)    |

### 2.3.2. Proposed Fragmentation Pathway

The primary fragmentation is expected to involve the loss of a methyl group from the ethylamine side chain to form a stable benzylic cation at m/z 136. Subsequent loss of carbon monoxide (CO) from the methoxy group can lead to the ion at m/z 108. Another significant fragmentation pathway involves the cleavage of the C-C bond of the ethylamine side chain, resulting in the formation of the methoxybenzyl cation at m/z 136.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.1.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of **1-(3-Methoxyphenyl)ethanamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

### 3.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Acquire a  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

### 3.2.1. Sample Preparation (Neat Liquid)

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Place a small drop of **1-(3-Methoxyphenyl)ethanamine** directly onto the ATR crystal.

### 3.2.2. Data Acquisition

- Collect a background spectrum of the empty ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Process the data by performing a background subtraction.

## Mass Spectrometry (MS)

### 3.3.1. Sample Preparation

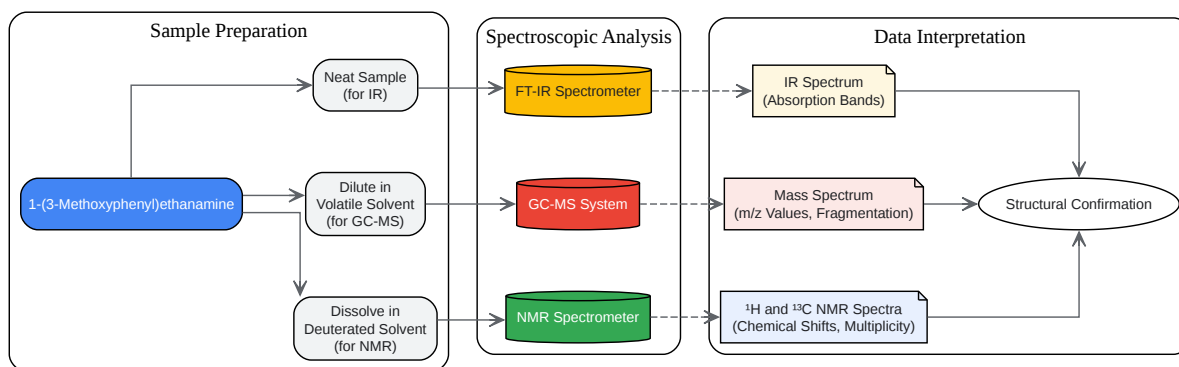
- Prepare a dilute solution of **1-(3-Methoxyphenyl)ethanamine** in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

### 3.3.2. Data Acquisition (GC-MS)

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the prepared solution into the gas chromatograph (GC) inlet.
- Separate the components on a suitable capillary column (e.g., a non-polar column like DB-5ms).
- The eluent from the GC is introduced into the mass spectrometer.
- Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV over a mass range of  $m/z$  40-400.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(3-Methoxyphenyl)ethanamine**.



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Caption: Workflow for Spectroscopic Analysis.

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